2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate
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Overview
Description
2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a tetrahydronaphthalene moiety, a thienopyrimidine ring, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydronaphthalene derivative, followed by the introduction of the thienopyrimidine ring through a series of condensation and cyclization reactions. The final step involves the formation of the oxo group and the ester linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- methyl 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate is unique due to the presence of both the thienopyrimidine ring and the tetrahydronaphthalene moiety. This combination of structural elements imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19N3O3S2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetate |
InChI |
InChI=1S/C20H19N3O3S2/c24-17(23-16-7-3-5-13-4-1-2-6-14(13)16)10-26-18(25)11-28-20-15-8-9-27-19(15)21-12-22-20/h1-2,4,6,8-9,12,16H,3,5,7,10-11H2,(H,23,24) |
InChI Key |
ZOPOMUAPHIDNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)COC(=O)CSC3=NC=NC4=C3C=CS4 |
Origin of Product |
United States |
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